

Technical Guide: Optimizing LY 341495 Disodium Salt for In Vitro Applications

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Compound of Interest

Compound Name: LY 341495 disodium salt

Cat. No.: B1574455

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Introduction: The Precision Tool for mGluR Research

LY 341495 is widely regarded as the "gold standard" antagonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). Its utility lies in its nanomolar potency; however, its power is a double-edged sword. At low concentrations, it is a scalpel, isolating Group II receptors. At high concentrations, it becomes a hammer, bludgeoning Group III receptors (mGluR8, mGluR7) and confounding your data.

This guide is designed to help you navigate the narrow therapeutic window of **LY 341495 disodium salt**, ensuring your in vitro data reflects specific mGluR2/3 antagonism rather than off-target noise.

Part 1: Reconstitution & Stability (The Foundation)

The most common source of experimental failure is not the biology; it is the chemistry of the stock solution.

FAQ: Reconstitution Strategy

Q: I have the Disodium Salt version. Do I really need DMSO? A: No. This is a critical distinction.

- LY 341495 (Free Acid): Requires DMSO or 1.1 eq. NaOH for solubility.
- **LY 341495 Disodium Salt:** Is highly soluble in water (typically up to 50-100 mM).
- Recommendation: Use sterile, deionized water or PBS. Avoiding DMSO eliminates solvent toxicity artifacts, which is crucial for sensitive primary neuronal cultures or slice physiology.

Q: How stable is the stock solution? A: The disodium salt is hygroscopic and sensitive to freeze-thaw degradation.

- Solid State: Store at -20°C with desiccant.
- Stock Solution: Stable for up to 3 months at -20°C if aliquoted.
- Working Solution: Unstable. Prepare fresh daily. Never refreeze a working aliquot.

Visualization: Stock Preparation Workflow



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Figure 1: Optimal workflow for preparing stable aqueous stock solutions of **LY 341495 disodium salt**.

Part 2: Dose Optimization (The Core)

"More is better" is a fallacy with LY 341495. You must titrate your dose based on the specific receptor subtype you wish to isolate.

The Selectivity Window

The table below summarizes the inhibitory potency (

or

) of LY 341495 across mGluR subtypes.[1] Note the dangerous proximity of mGluR8.

Receptor Subtype	Group	Potency (IC ₅₀)	Selectivity Status
mGluR3	II	~14 nM	Primary Target
mGluR2	II	~21 nM	Primary Target
mGluR8	III	~170 nM	Major Off-Target Risk
mGluR7	III	~990 nM	Off-Target at High Dose
mGluR1a	I	~7.8 μM	Safe Window
mGluR5a	I	~8.2 μM	Safe Window
mGluR4	III	~22 μM	Safe Window

Data aggregated from Kingston et al. (1998) and Tocris Bioscience product data.

Protocol: Determining Your Working Concentration

Scenario A: Cell Culture (Monolayer/Suspension)

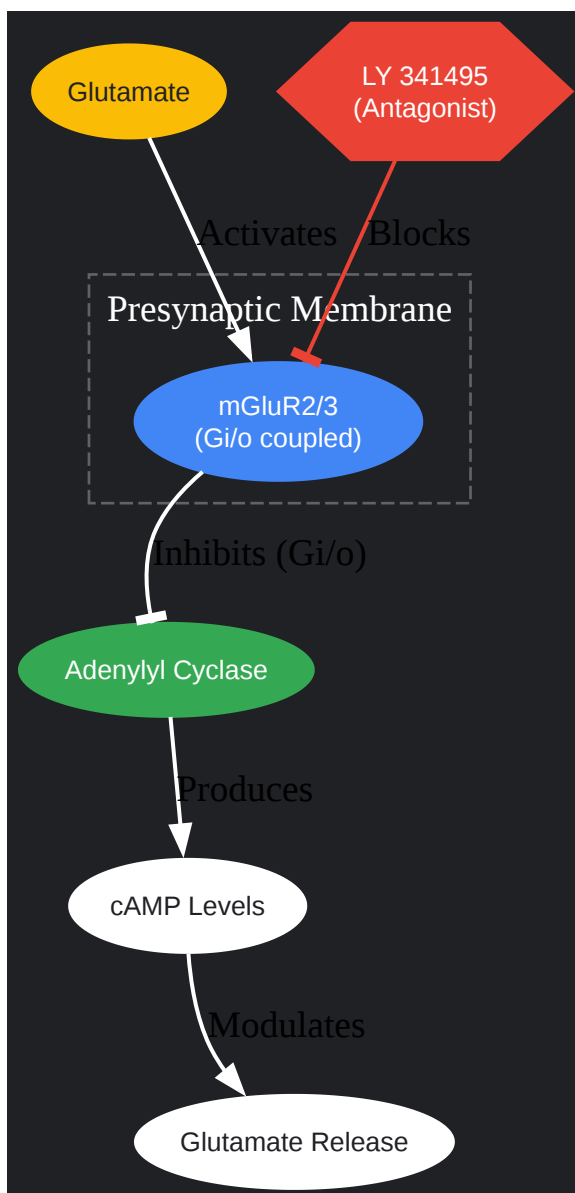
- Constraint: Direct access to receptors; no tissue penetration barrier.
- Recommended Concentration: 100 nM.
- Rationale: At 100 nM, you are ~5x the IC₅₀ for mGluR2/3, ensuring >80% receptor occupancy, while remaining below the threshold for significant mGluR8 inhibition (~170 nM).

Scenario B: Brain Slice Electrophysiology (Acute Slices)

- Constraint: The drug must diffuse through dead tissue layers to reach healthy neurons.
- Recommended Concentration: 200 nM - 500 nM.

- Rationale: Tissue adsorption and diffusion barriers require a higher bath concentration. However, do not exceed 1 μM unless you intend to block Group III receptors as well. If you see effects at 1 μM that disappear at 100 nM, you are likely observing mGluR8 antagonism.

Visualization: Signaling Pathway & Blockade



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Figure 2: Mechanism of Action. LY 341495 prevents the mGluR2/3-mediated inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels and preventing autoreceptor-mediated reduction in glutamate release.

Part 3: Troubleshooting Guide

Issue 1: "I see no effect on synaptic transmission in my slice preparation."

Possible Cause 1: Inadequate Diffusion.

- Diagnostic: Are you using <100 nM in a slice?
- Solution: Increase bath concentration to 200-300 nM. Slices create a diffusion gradient; the concentration at the synapse is lower than the bath.

Possible Cause 2: High Basal Glutamate.

- Diagnostic: Are you stimulating at high frequency?
- Solution: LY 341495 is a competitive antagonist. If synaptic glutamate levels are massive (e.g., during tetanic stimulation), the antagonist may be out-competed. Verify effects at lower stimulation intensities.

Issue 2: "My results are inconsistent between batches."

Possible Cause: Hygroscopic Degradation.

- Diagnostic: Did you leave the bottle open or store the stock at 4°C?
- Solution: The disodium salt absorbs water from the air, altering the molecular weight effectively weighed. Always bring the vial to room temperature before opening to prevent condensation. Weigh quickly.

Issue 3: "I am seeing effects on mGluR8-mediated pathways."

Possible Cause: Overdosing.

- Diagnostic: Are you using >1 μM?

- Solution: You have lost selectivity.[2] Perform a dose-response curve. If the effect persists at 50 nM, it is mGluR2/3. If it disappears below 200 nM, your previous effect was likely mGluR8.

References

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